

Experimental Applications of FICZ in Immunology: Application Notes and Protocols

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Compound of Interest

Compound Name: 6-Formylindolo(3,2-b)carbazole

Cat. No.: B1196274

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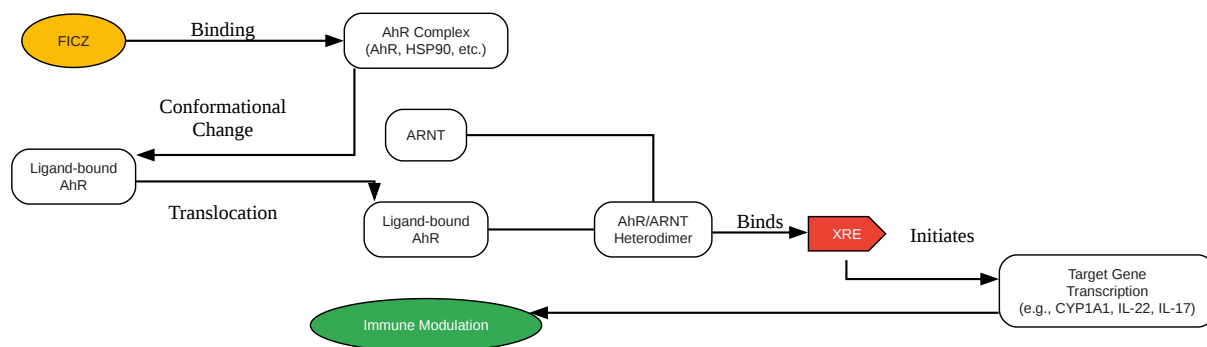
Introduction

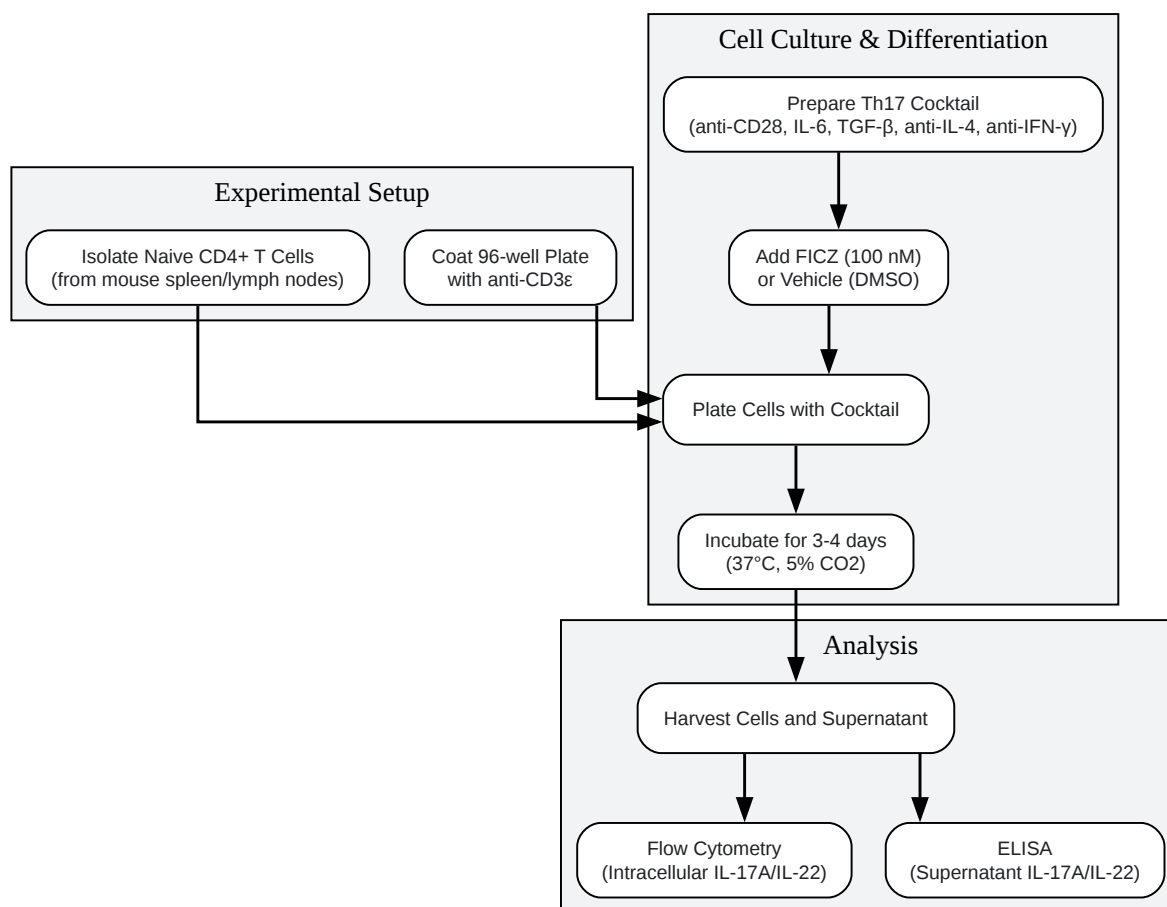
6-formylindolo[3,2-b]carbazole (FICZ) is a potent endogenous agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor crucial for modulating immune responses.[1][2] FICZ is a tryptophan derivative that can be generated by exposure to UV light or through enzymatic processes.[3][4] Its role in immunology is complex and context-dependent, often exhibiting a dual nature in promoting either pro-inflammatory or anti-inflammatory responses. This document provides detailed application notes and protocols for the experimental use of FICZ in immunological research, focusing on its effects on T cell differentiation and its application in various disease models.

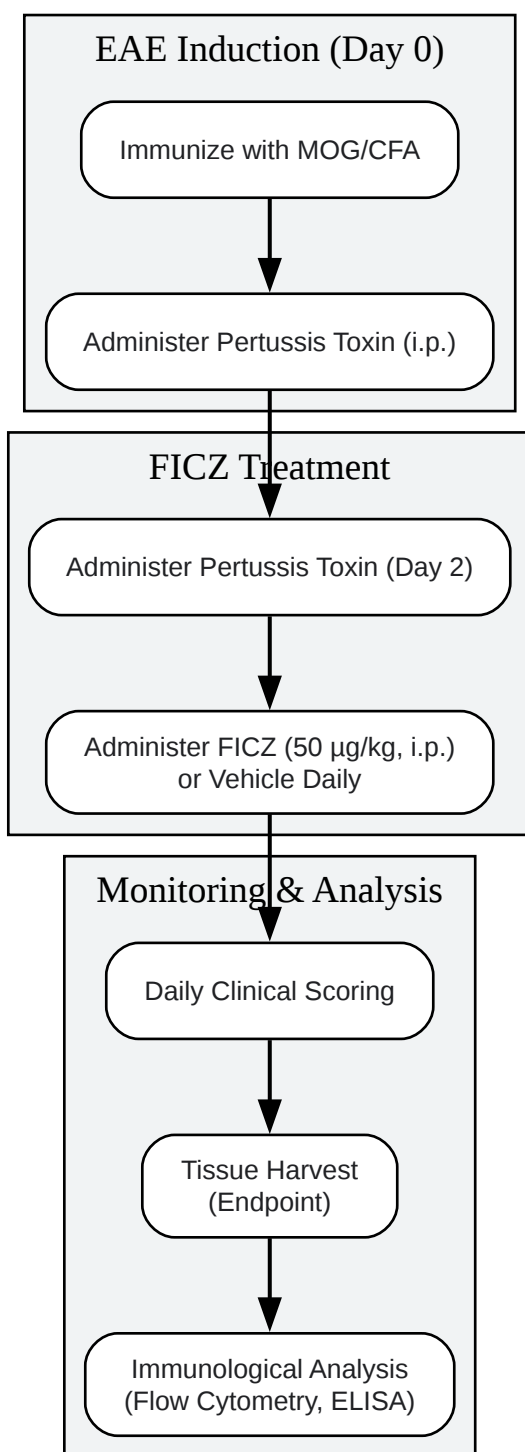
Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

FICZ exerts its immunomodulatory effects primarily through the activation of the AhR signaling pathway. In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. Upon binding to a ligand such as FICZ, the AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, initiating their transcription.[1] A key target gene is CYP1A1, which encodes a cytochrome P450 enzyme that metabolizes FICZ, creating a negative feedback loop.[2]

The immunological outcomes of AhR activation by FICZ are highly dependent on the dose and the local cytokine milieu.[2]







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